Cas no 86-92-0 (2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one)

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one structure
86-92-0 structure
Produktname:2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
CAS-Nr.:86-92-0
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD00035708
CID:34396
PubChem ID:66591

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
    • 3-Methyl-1-(p-tolyl)-2-pyrazolin-5-one
    • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
    • 3-Methyl-1-P-Tolyl-5-Pyrazolone
    • 5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)-
    • 1-(p-Tolyl)-3-methyl-5-pyrazolone
    • 3-Methyl-1-p-tolyl-pyrazolin-5-one
    • 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl-
    • 5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
    • IOQOLGUXWSBWHR-UHFFFAOYSA-N
    • 2-Pyrazolin-5-one, 3-methyl-1-(4-methylphenyl)-
    • 3-Methyl-1-(p-tolyl)-2-pyrazolin
    • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (ACI)
    • 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl- (6CI, 7CI, 8CI)
    • 1-(p-Tolyl)-3-methylpyrazolone-5
    • 1-p-Tolyl-3-methyl-5-pyrazolone
    • 3-Methyl-1-(4-methylphenyl)-2-pyrazolin-5-one
    • 3-Methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
    • 3-Methyl-1-(4-methylphenyl)-5-pyrazolone
    • MDL: MFCD00035708
    • Inchi: 1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
    • InChI-Schlüssel: IOQOLGUXWSBWHR-UHFFFAOYSA-N
    • Lächelt: O=C1CC(C)=NN1C1C=CC(C)=CC=1
    • BRN: 0610651

Berechnete Eigenschaften

  • Genaue Masse: 188.09500
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 265
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 32.7
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Unsicher
  • Dichte: 1.1124 (rough estimate)
  • Schmelzpunkt: 136.0 to 142.0 deg-C
  • Siedepunkt: 323.23°C (rough estimate)
  • Brechungsindex: 1.5850 (estimate)
  • PSA: 32.67000
  • LogP: 1.60820
  • Löslichkeit: Unsicher

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Sicherheitsinformationen

  • Code der Gefahrenkategorie: 22
  • RTECS:UQ9680000
  • Identifizierung gefährlicher Stoffe: Xn

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Zolldaten

  • HS-CODE:2933199090
  • Zolldaten:

    China Zollkodex:

    2933199090

    Übersicht:

    29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-230467-0.05g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0
0.05g
$22.0 2023-02-21
Enamine
EN300-110803-0.5g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0 90%
0.5g
$21.0 2023-10-27
Enamine
EN300-110803-1.0g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0
1g
$26.0 2023-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D134461-2.5kg
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
86-92-0 ≥97.0%
2.5kg
¥1408.90 2023-09-03
Enamine
EN300-230467-1.0g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0
1.0g
$26.0 2023-02-21
Enamine
EN300-110803-0.05g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0 90%
0.05g
$19.0 2023-10-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M64500-25g
3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
86-92-0
25g
¥64.0 2021-09-08
Chemenu
CM189199-100g
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3h-pyrazol-3-one
86-92-0 95+%
100g
$62 2021-08-05
Apollo Scientific
OR28710-5g
3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
86-92-0 97%
5g
£34.00 2023-09-01
TRC
D449720-50g
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
86-92-0
50g
$ 170.00 2023-09-07

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  reflux
Referenz
Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)
Watanabe, Kazutoshi; et al, Redox Report, 2003, 8(3), 151-155

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetic acid ;  24 h, 120 °C
Referenz
Electrochemical Oxidative Cross-Coupling of Pyrazolones and Diselenides to Construct C-Se Bonds
Lu, Fangling ; et al, Asian Journal of Organic Chemistry, 2023, 12(2),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Anthraquinone ,  Palladium diacetate Solvents: Chlorobenzene ;  6 h, 110 °C
Referenz
Synthesis of pyrazolones and pyrazoles via Pd-catalyzed aerobic oxidative dehydrogenation
Zhu, Ye-Fu; et al, Tetrahedron Letters, 2019, 60(17), 1202-1205

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  1 h, 100 °C
Referenz
Enantioselective Michael Addition of Pyrazolin-5-ones to β-CF3-β-Disubstituted Nitroalkenes Catalyzed by Squaramide Organocatalyst
Lai, Xiaoyan; et al, Synlett, 2016, 27(13), 1983-1988

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, reflux
Referenz
Regioselective synthesis of heteroaryl triflones by LDA (lithium diisopropylamide)-mediated anionic thia-Fries rearrangement
Xu, Xiu-Hua; et al, Organic Letters, 2012, 14(10), 2544-2547

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  5 - 10 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, cooled
Referenz
Novel hybrids of 3-n-butylphthalide and edaravone: Design, synthesis and evaluations as potential anti-ischemic stroke agents
Sheng, Xiao; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3535-3540

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
2.1 Solvents: Ethanol ;  60 °C
Referenz
Design, Synthesis and Anti-tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives
Xiao, Jin-Jing; et al, Molecules, 2015, 20(1), 807-821

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 1H-Benzotriazole Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Potassium carbonate Catalysts: Anthraquinone ,  Palladium diacetate Solvents: Chlorobenzene ;  6 h, 110 °C
Referenz
Synthesis of pyrazolones and pyrazoles via Pd-catalyzed aerobic oxidative dehydrogenation
Zhu, Ye-Fu; et al, Tetrahedron Letters, 2019, 60(17), 1202-1205

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: Toluene ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Hydrazine hydrate (1:1) ;  1 h, 90 °C
2.1 Reagents: Acetic acid ;  45 min, 120 °C
Referenz
Diversification of edaravone via palladium-catalyzed hydrazine cross-coupling: Applications against protein misfolding and oligomerization of beta-amyloid
MacLean, Mark A.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(1), 100-104

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: Toluene ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Hydrazine hydrate (1:1) ;  1 h, 90 °C
1.3 Reagents: Acetic acid ;  45 min, 120 °C
Referenz
Diversification of edaravone via palladium-catalyzed hydrazine cross-coupling: Applications against protein misfolding and oligomerization of beta-amyloid
MacLean, Mark A.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(1), 100-104

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Ethanol ;  45 - 50 °C
Referenz
Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus
Majed, Hiwa; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3526-3528

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  overnight, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, cooled
Referenz
Synthesis of herbicide candidate through optimization of quinclorac with 3-methyl-1H-pyrazol-5-yl
Luo, Dingfeng; et al, Frontiers in Chemistry (Lausanne, 2021, 9,

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Raw materials

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Preparation Products

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86-92-0)2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
Bestellnummer:A841881
Bestandsstatus:in Stock
Menge:5kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:54
Preis ($):362.0

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